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This document provides a comprehensive, step-by-step protocol for the generation of intestinal

organoids from primary tissues. Intestinal organoids are three-dimensional structures derived

from intestinal stem cells that self-organize to recapitulate the architecture and function of the

intestinal epithelium. These "mini-guts" in a dish have become an invaluable tool for studying

intestinal development, disease modeling, drug screening, and personalized medicine. This

protocol is intended for researchers, scientists, and drug development professionals.

Introduction
The intestinal epithelium is a highly regenerative tissue maintained by Lgr5+ intestinal stem

cells (ISCs) residing at the base of the crypts of Lieberkühn. The discovery that these stem

cells can be isolated and cultured in a 3D extracellular matrix, such as Matrigel, supplemented

with specific growth factors has revolutionized gastrointestinal research. This protocol details

the critical steps for successful intestinal organoid culture, from tissue isolation to long-term

maintenance and passaging.

The establishment and maintenance of intestinal organoids rely on the precise manipulation of

key signaling pathways that govern ISC self-renewal and differentiation. The Wnt, R-spondin,

and Noggin signaling pathways are central to this process. Wnt signaling is crucial for stem cell

proliferation, while R-spondins potentiate the Wnt pathway.[1][2] Noggin, an antagonist of Bone

Morphogenetic Protein (BMP) signaling, prevents premature differentiation of the stem cells.[2]
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Experimental Protocols
This protocol is a synthesis of established methods and provides a robust framework for

generating intestinal organoids.[3][4][5] Specific adaptations may be required depending on the

tissue source (e.g., human vs. mouse, small intestine vs. colon) and experimental goals.

I. Isolation of Intestinal Crypts
This initial and critical phase involves the isolation of intestinal crypts containing the essential

stem cells.

Materials:

Fresh intestinal tissue (e.g., mouse small intestine or human biopsy)

Cold PBS (Phosphate-Buffered Saline) without Ca++/Mg++

Gentle Cell Dissociation Reagent or 2 mM EDTA in PBS

DMEM/F-12 with 15 mM HEPES

1% BSA in PBS

70 µm cell strainer

15 mL and 50 mL conical tubes

Surgical scissors and forceps

Petri dishes

Procedure:

Tissue Collection and Preparation:

Collect fresh intestinal tissue in a 50 mL conical tube containing cold PBS.[5] All

subsequent steps should be performed on ice to maintain tissue viability.

Transfer the tissue to a petri dish with fresh, cold PBS.
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Open the intestine longitudinally and wash thoroughly with cold PBS to remove luminal

contents.[6] This can be done by gentle shaking or flushing with a syringe.[7]

Cut the intestine into small, 2-5 mm pieces using sterile scissors.[6]

Crypt Isolation:

Transfer the tissue fragments to a 15 mL conical tube.

Wash the fragments repeatedly with cold PBS by gentle inversion and allowing the tissue

to settle by gravity, aspirating the supernatant each time. Repeat until the supernatant is

clear (typically 15-20 times for mouse small intestine).[8]

Add 10 mL of Gentle Cell Dissociation Reagent or 2 mM EDTA in PBS and incubate on a

rocking platform for 30 minutes on ice.[9]

After incubation, vigorously pipette the suspension up and down 20 times with a 10 mL

serological pipette to release the crypts from the tissue.[9]

Allow the larger tissue fragments to settle for 1-2 minutes.

Carefully collect the supernatant, which is enriched with intestinal crypts, and pass it

through a 70 µm cell strainer into a fresh 50 mL conical tube.[9]

Centrifuge the filtered suspension at 290 x g for 5 minutes at 4°C to pellet the crypts.[10]

Carefully aspirate the supernatant, leaving the crypt pellet.

II. Embedding Crypts in Matrigel and Seeding
The isolated crypts are embedded in an extracellular matrix to provide the necessary scaffold

for 3D growth.

Materials:

Isolated crypt pellet
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Corning® Matrigel® Growth Factor Reduced (GFR) Basement Membrane Matrix, Phenol

Red-Free (kept on ice)

Pre-warmed 24-well tissue culture-treated plates

Micropipettes and pre-chilled tips

Procedure:

Crypt Resuspension:

Resuspend the crypt pellet in an appropriate volume of ice-cold Matrigel. A typical density

is 200-500 crypts per 50 µL of Matrigel.[6]

Gently mix the crypts with the Matrigel by pipetting up and down, avoiding the introduction

of air bubbles.

Seeding:

Carefully dispense a 50 µL drop (dome) of the crypt-Matrigel suspension into the center of

each well of a pre-warmed 24-well plate.[11]

Place the plate in a 37°C incubator for 15-20 minutes to allow the Matrigel to polymerize.

[6]

III. Organoid Culture and Maintenance
Once seeded, the organoids are cultured in a specialized medium containing essential growth

factors.

Materials:

IntestiCult™ Organoid Growth Medium or a custom formulation (see table below)

Cell culture incubator (37°C, 5% CO2)

Procedure:

Medium Addition:
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After the Matrigel has solidified, gently add 500 µL of pre-warmed complete organoid

growth medium to each well.[3] Pipette the medium against the side of the well to avoid

disturbing the Matrigel dome.[11]

Add sterile PBS to any unused wells to maintain humidity.[12]

Culture Maintenance:

Incubate the plate at 37°C with 5% CO2.

Replace the culture medium every 2-3 days with fresh, pre-warmed medium.[11][12]

Monitor organoid growth using an inverted microscope. Crypts will typically form spherical

structures within 24 hours and develop budding structures within 2-4 days.[4]

IV. Passaging Intestinal Organoids
Organoids should be passaged every 7-10 days to prevent overgrowth and the accumulation of

cellular debris within the lumen.[4][11]

Materials:

Mature organoid cultures

Gentle Cell Dissociation Reagent

Cold DMEM/F-12

15 mL conical tubes

Fresh Matrigel and pre-warmed 24-well plates

Procedure:

Organoid Harvest:

Aspirate the medium from the wells containing the organoids to be passaged.
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Add 1 mL of Gentle Cell Dissociation Reagent to each well and incubate for 1 minute at

room temperature.[11]

Mechanically disrupt the Matrigel dome by pipetting up and down approximately 20 times.

[11][12]

Transfer the organoid suspension to a 15 mL conical tube.

Dissociation and Washing:

Incubate the tube on a rocking platform for 10 minutes at room temperature.[12]

Centrifuge at 290 x g for 5 minutes at 4°C.[12]

Aspirate the supernatant and resuspend the pellet in 5 mL of cold DMEM/F-12.

Vigorously pipette up and down to fragment the organoids.

Centrifuge at 200 x g for 5 minutes at 4°C.[13]

Reseeding:

Aspirate the supernatant and resuspend the organoid fragments in fresh, ice-cold Matrigel

at the desired split ratio (e.g., 1:4 to 1:6).[3][14]

Seed 50 µL domes into a new pre-warmed 24-well plate and continue with the culture

protocol as described in sections II and III.

Data Presentation
The following tables summarize key quantitative data and media formulations for intestinal

organoid culture.

Table 1: Quantitative Parameters in Intestinal Organoid Culture
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Parameter Typical Value/Range Notes

Organoid Forming Efficiency 1-10% from single Lgr5+ cells

Efficiency is highly dependent

on the starting cell population

and culture conditions.[15]

25% from sorted Lgr5-

EGFPhigh cells

Direct sorting of stem cells can

significantly improve efficiency.

[15]

Seeding Density
200-500 crypts per 50 µL

dome

Optimal density is crucial; too

high can deplete nutrients, too

low can lack necessary

paracrine signaling.[3][6]

Passaging Ratio 1:2 to 1:6
Depends on the growth rate of

the organoid line.[4][14]

Time to Maturation 7-10 days

Organoids are typically ready

for passaging or

experimentation after this

period.[4]

Spheroid to Organoid

Transition
~13%

Refers to the maturation of

initial cell aggregates

(spheroids) into structured

organoids.[16]

Optimal Spheroid Diameter > 75 µm

Spheroids of this size are more

likely to successfully mature

into organoids.[16]

Table 2: Typical Composition of Intestinal Organoid Growth Medium
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Component Final Concentration Purpose

Basal Medium - Advanced DMEM/F-12

HEPES 10 mM Buffering agent

GlutaMAX 2 mM Stable glutamine source

N-2 Supplement 1x
Supports neuronal cell survival

and differentiation

B-27 Supplement 1x
Supports neuronal cell survival

and differentiation

N-Acetylcysteine 1 mM Antioxidant

EGF (Epidermal Growth

Factor)
50 ng/mL Promotes proliferation

Noggin 100 ng/mL
BMP antagonist, maintains

stemness[1]

R-spondin 1 500 ng/mL - 1 µg/mL Potentiates Wnt signaling[1][6]

Wnt3a
100 ng/mL (or 50%

conditioned medium)

Activates Wnt pathway,

essential for human

organoids[2]

Y-27632 (ROCK inhibitor) 10 µM

Added for the first 2-3 days to

improve cell survival after

dissociation[17]

Primocin/Penicillin-

Streptomycin
100 µg/mL / 100 U/mL

Antibiotics to prevent

contamination[4][5]

Mandatory Visualizations
Signaling Pathways in Intestinal Organoid Culture
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Key Signaling Pathways for Intestinal Stem Cell Maintenance

Wnt/R-spondin Pathway BMP Pathway
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binds
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Stem Cell
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BMP Receptor

binds

Noggin

inhibits

SMAD signaling

activates

Differentiation

promotes
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Workflow for Generating Intestinal Organoids

Start:
Fresh Intestinal Tissue

Wash and Mince Tissue

Isolate Crypts
(EDTA/Dissociation Reagent)
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Pellet Crypts

Embed Crypts in Matrigel

Seed Matrigel Domes
in 24-well Plate

Polymerize Matrigel
(37°C, 15-20 min)

Add Organoid
Growth Medium

Culture at 37°C, 5% CO2
(Change medium every 2-3 days)

Passage Organoids
(Every 7-10 days)

Re-seed

Mature Organoids for
Downstream Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. R‐spondin 1 and noggin facilitate expansion of resident stem cells from non‐damaged
gallbladders - PMC [pmc.ncbi.nlm.nih.gov]

2. Current knowledge on the multiform reconstitution of intestinal stem cell niche - PMC
[pmc.ncbi.nlm.nih.gov]

3. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]

4. stemcell.com [stemcell.com]

5. hubrecht.eu [hubrecht.eu]

6. cincinnatichildrens.org [cincinnatichildrens.org]

7. Preparation and culture of mouse intestinal organoids [protocols.io]

8. stemcell.com [stemcell.com]

9. stemcell.com [stemcell.com]

10. stemcell.com [stemcell.com]

11. youtube.com [youtube.com]

12. stemcell.com [stemcell.com]

13. stemcell.com [stemcell.com]

14. corning.com [corning.com]

15. stemcell.com [stemcell.com]

16. A process engineering approach to increase organoid yield - PMC [pmc.ncbi.nlm.nih.gov]

17. PASSAGING HUMAN INTESTINAL ORGANOIDS AND MONOLAYERS SET UP
[protocols.io]

To cite this document: BenchChem. [Generating Intestinal Organoids: A Step-by-Step
Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671322#step-by-step-protocol-for-generating-
intestinal-organoids]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1671322?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567451/
https://www.bio-techne.com/resources/protocols-troubleshooting/human-intestinal-organoid-culture
https://www.stemcell.com/how-to-establish-mouse-intestinal-organoid-culture.html
https://www.hubrecht.eu/app/uploads/2021/02/Establishment-and-Culture-of-Human-Intestinal-Organoids-Derived-from-Adult-Stem.pdf
https://www.cincinnatichildrens.org/-/media/Cincinnati-Childrens/Home/research/divisions/g/thoracic-surgery/labs/helmrath/protocols/gastrointestinal-epithelial-organoids.pdf
https://www.protocols.io/view/preparation-and-culture-of-mouse-intestinal-organo-ewov1qmqkgr2/v1
https://www.stemcell.com/critical-steps-for-culturing-mouse-intestinal-organoids.html
https://www.stemcell.com/how-to-isolate-human-colonic-crypts-from-biopsies.html
https://www.stemcell.com/how-to-isolate-mouse-intestinal-crypts.html
https://www.youtube.com/watch?v=jF7QvAynszo
https://www.stemcell.com/how-to-passage-mouse-intestinal-organoids.html
https://www.stemcell.com/how-to-generate-human-intestinal-organoid-derived-monolayers-using-intesticult.html
https://www.corning.com/catalog/cls/documents/application-notes/CLS-AN-569-A4.pdf
https://www.stemcell.com/an-efficient-intestinal-organoid-system-of-direct-sorting-to-evaluate-stem-cell-competition-in-vitro.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5358111/
https://www.protocols.io/view/strong-passaging-human-intestinal-organoids-and-m-e6nvwb3zzvmk/v1
https://www.protocols.io/view/strong-passaging-human-intestinal-organoids-and-m-e6nvwb3zzvmk/v1
https://www.benchchem.com/product/b1671322#step-by-step-protocol-for-generating-intestinal-organoids
https://www.benchchem.com/product/b1671322#step-by-step-protocol-for-generating-intestinal-organoids
https://www.benchchem.com/product/b1671322#step-by-step-protocol-for-generating-intestinal-organoids
https://www.benchchem.com/product/b1671322#step-by-step-protocol-for-generating-intestinal-organoids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

